N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide, also known as NSC-724998, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide is believed to exert its anti-cancer effects through the inhibition of the protein kinase CK2. CK2 is a key regulator of several cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide is its specificity for CK2, which reduces the risk of off-target effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, suggesting a favorable safety profile. One limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
Several future directions for N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide research include:
1. Further investigation of its anti-cancer effects in different types of cancer.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential use as an antimicrobial agent.
4. Investigation of its anti-inflammatory effects and potential use in the treatment of inflammatory diseases.
5. Development of more soluble analogs for improved experimental use.
In conclusion, this compound is a promising chemical compound with potential use in cancer treatment, antimicrobial therapy, and treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells.
properties
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-4-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)21-17-9-7-16(8-10-17)19(23)20-12-4-13-22-14-11-15-5-2-3-6-18(15)22/h2-3,5-10,21H,4,11-14H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPANSDVWPLBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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